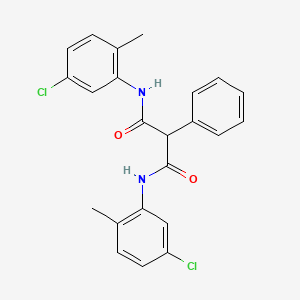
N-(4-bromo-3-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide
描述
N-(4-bromo-3-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide, commonly referred to as BAY 11-7082, is a small molecule inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2001 by researchers at Bayer AG, and since then, it has been extensively studied for its anti-inflammatory and anti-cancer properties.
作用机制
BAY 11-7082 exerts its anti-inflammatory and anti-cancer effects by inhibiting the activation of NF-κB. NF-κB is a transcription factor that plays a critical role in the inflammatory response and is activated in response to various stimuli, including cytokines, pathogens, and oxidative stress. Once activated, NF-κB translocates to the nucleus and activates the transcription of various pro-inflammatory and pro-survival genes. BAY 11-7082 inhibits the activation of NF-κB by covalently modifying the cysteine residue of the IKKβ kinase, which is a critical upstream regulator of NF-κB. This modification prevents the activation of IKKβ, thereby inhibiting the activation of NF-κB.
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have several biochemical and physiological effects. In vitro studies have shown that BAY 11-7082 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to various stimuli. BAY 11-7082 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, BAY 11-7082 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
BAY 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective tool for studying the NF-κB pathway. BAY 11-7082 has also been extensively studied in various disease models, making it a well-characterized tool for studying the role of NF-κB in disease pathogenesis. However, there are also limitations to using BAY 11-7082 in lab experiments. BAY 11-7082 is a covalent inhibitor that irreversibly modifies the IKKβ kinase, which can lead to off-target effects. In addition, BAY 11-7082 has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.
未来方向
There are several future directions for research on BAY 11-7082. One area of interest is the development of more selective inhibitors of the NF-κB pathway. While BAY 11-7082 is a well-characterized tool for studying the NF-κB pathway, its covalent modification of the IKKβ kinase can lead to off-target effects. Developing more selective inhibitors of the NF-κB pathway could help to overcome this limitation. Another area of interest is the development of BAY 11-7082 analogs with improved pharmacokinetic properties. While BAY 11-7082 has shown promising results in preclinical studies, its poor solubility and bioavailability can limit its therapeutic potential. Developing BAY 11-7082 analogs with improved pharmacokinetic properties could help to overcome this limitation and improve its therapeutic potential. Finally, further studies are needed to elucidate the role of NF-κB in various diseases and to determine the potential therapeutic applications of NF-κB inhibitors such as BAY 11-7082.
科学研究应用
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. Its anti-inflammatory properties have been demonstrated in several studies, where it was shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the inflammatory response. BAY 11-7082 has also been shown to have anti-cancer properties, where it induces apoptosis in cancer cells and inhibits tumor growth. In addition, BAY 11-7082 has been studied in the context of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, where it has shown promising results in animal models.
属性
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO3S/c1-9-7-11(4-6-14(9)20-2)21(18,19)17-10-3-5-12(15)13(16)8-10/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCZLIXKWWXBRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 3-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B4855930.png)
![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-(2-chlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4855936.png)
![2,6-di-tert-butyl-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4855944.png)

![2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B4855952.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4855958.png)
![4-(3,4-dimethoxyphenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4855959.png)
![N'-[phenyl(2-pyridinyl)methylene]-2-naphthalenesulfonohydrazide](/img/structure/B4855961.png)

![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4855971.png)

![methyl 2-({[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4855974.png)

![4-(6-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B4856021.png)